molecular formula C6H14N2O B13242595 Oxepan-4-ylhydrazine

Oxepan-4-ylhydrazine

Cat. No.: B13242595
M. Wt: 130.19 g/mol
InChI Key: VMOFEANHNXYPCG-UHFFFAOYSA-N
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Description

Oxepan-4-ylhydrazine is a chemical compound with the molecular formula C₆H₁₄N₂O and a molecular weight of 130.19 g/mol It is a derivative of oxepane, a seven-membered cyclic ether, and contains a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxepan-4-ylhydrazine typically involves the reaction of oxepane derivatives with hydrazine. . The reaction conditions often involve the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Oxepan-4-ylhydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

Oxepan-4-ylhydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Oxepan-4-ylhydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of specific pathways. This interaction can affect cellular processes such as signal transduction, metabolism, and gene expression .

Comparison with Similar Compounds

    Oxepane: The parent compound, which lacks the hydrazine group.

    Oxepan-4-one: A ketone derivative of oxepane.

    Oxepan-4-amine: An amine derivative of oxepane.

Comparison: Oxepan-4-ylhydrazine is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activity. Compared to oxepane and its other derivatives, this compound can participate in a wider range of chemical reactions and has more diverse applications in research and industry .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

oxepan-4-ylhydrazine

InChI

InChI=1S/C6H14N2O/c7-8-6-2-1-4-9-5-3-6/h6,8H,1-5,7H2

InChI Key

VMOFEANHNXYPCG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCOC1)NN

Origin of Product

United States

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